molecular formula C9H7ClN2O B12112457 3-Chloro-5-cyclopropoxyisonicotinonitrile

3-Chloro-5-cyclopropoxyisonicotinonitrile

Cat. No.: B12112457
M. Wt: 194.62 g/mol
InChI Key: LHDCLHMFKPGQMC-UHFFFAOYSA-N
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Description

3-Chloro-5-cyclopropoxyisonicotinonitrile, with the chemical formula C9H7ClN2O, is a fascinating compound. It is also known by its synonyms: 3-Chloro-5-cyclopropoxypyridine-4-carbonitrile . This compound combines a chloro-substituted pyridine ring with a cyclopropoxy group, resulting in unique properties.

Preparation Methods

Synthetic Routes:

Several synthetic routes lead to the formation of 3-Chloro-5-cyclopropoxyisonicotinonitrile. One common approach involves the reaction of 3-chloroisonicotinonitrile with cyclopropylamine. The reaction proceeds under appropriate conditions to yield the desired compound.

Industrial Production:

While specific industrial production methods are proprietary, manufacturers typically optimize the synthetic route for efficiency, scalability, and purity.

Chemical Reactions Analysis

3-Chloro-5-cyclopropoxyisonicotinonitrile participates in various chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions, where the cyclopropoxy group or the chlorine atom may be replaced by other functional groups.

    Oxidation and Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.

    Common Reagents: Reagents like sodium hydroxide, hydrogen peroxide, and various nucleophiles are often employed.

    Major Products: The specific products formed depend on the reaction conditions and substituents involved.

Scientific Research Applications

3-Chloro-5-cyclopropoxyisonicotinonitrile finds applications across scientific disciplines:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, especially in drug discovery.

    Medicine: Research explores its pharmacological properties and potential therapeutic applications.

    Industry: May serve as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The precise mechanism by which 3-Chloro-5-cyclopropoxyisonicotinonitrile exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While 3-Chloro-5-cyclopropoxyisonicotinonitrile is unique due to its cyclopropoxy group, similar compounds include other chloro-substituted pyridines or nitriles. its specific combination of features sets it apart.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

3-chloro-5-cyclopropyloxypyridine-4-carbonitrile

InChI

InChI=1S/C9H7ClN2O/c10-8-4-12-5-9(7(8)3-11)13-6-1-2-6/h4-6H,1-2H2

InChI Key

LHDCLHMFKPGQMC-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=CC(=C2C#N)Cl

Origin of Product

United States

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